Home > Products > Screening Compounds P139252 > Xevinapant Hydrochloride
Xevinapant Hydrochloride - 1071992-57-8

Xevinapant Hydrochloride

Catalog Number: EVT-260320
CAS Number: 1071992-57-8
Molecular Formula: C32H44ClN5O4
Molecular Weight: 598.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Xevinapant (has active moiety).
Classification and Source
  • Classification: Xevinapant Hydrochloride is classified as an IAP inhibitor, specifically targeting proteins that inhibit apoptosis. Its mechanism involves disrupting the function of IAPs, which are often overexpressed in various cancers, including head and neck squamous cell carcinoma.
  • Source: Developed by Debiopharm and later acquired by Merck KGaA, Darmstadt, Germany, for further development and commercialization .
Synthesis Analysis

The synthesis of Xevinapant Hydrochloride involves several steps typical for small-molecule drug development. While specific proprietary methods are not publicly detailed in the literature, general approaches to synthesizing IAP inhibitors include:

  1. Chemical Synthesis: The compound is synthesized through organic chemistry techniques that may involve:
    • Building Block Reactions: Utilizing various organic compounds to construct the core structure of the molecule.
    • Functional Group Modifications: Introducing specific functional groups to enhance biological activity and solubility.
  2. Purification: After synthesis, compounds are typically purified using techniques such as:
    • Chromatography: High-performance liquid chromatography (HPLC) is commonly used to achieve high purity levels.
    • Crystallization: This method can be employed to isolate the hydrochloride salt form.
  3. Characterization: The synthesized compound is characterized using:
    • Nuclear Magnetic Resonance (NMR): To confirm molecular structure.
    • Mass Spectrometry (MS): To determine molecular weight and purity.
Molecular Structure Analysis

Xevinapant Hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms that confer its pharmacological properties.

  • Molecular Formula: C₁₈H₁₉ClN₂O₄S
  • Molecular Weight: Approximately 372.87 g/mol
  • Structural Features:
    • The compound contains a sulfonamide group which is critical for its activity.
    • It features multiple aromatic rings that contribute to its binding affinity with target proteins.

The three-dimensional conformation of Xevinapant allows it to effectively interact with IAPs, disrupting their function and promoting apoptosis in cancer cells .

Chemical Reactions Analysis

Xevinapant Hydrochloride primarily undergoes biochemical reactions rather than traditional chemical reactions seen in organic chemistry. Key aspects include:

  1. Binding Interactions:
    • Xevinapant binds to IAPs such as X-linked IAP (XIAP) and cellular IAPs (cIAP1 and cIAP2), inhibiting their anti-apoptotic effects.
    • This binding alters the conformational state of these proteins, leading to increased apoptosis in cancer cells when combined with chemotherapeutic agents.
  2. Metabolism:
    • The compound is metabolized in the liver through cytochrome P450 enzymes, resulting in various metabolites that may retain some biological activity.
Mechanism of Action

The mechanism of action of Xevinapant Hydrochloride revolves around its ability to inhibit IAPs:

Physical and Chemical Properties Analysis

Xevinapant Hydrochloride exhibits several important physical and chemical properties:

  • Solubility: It is typically soluble in aqueous solutions at physiological pH, which facilitates its administration as an oral medication.
  • Stability: The hydrochloride salt form enhances stability compared to its free base form, making it suitable for pharmaceutical formulations.
  • pH Sensitivity: The compound's solubility may vary with pH changes, which is crucial for its formulation in drug delivery systems.

These properties influence both its pharmacokinetics and pharmacodynamics profiles .

Applications

Xevinapant Hydrochloride has several significant applications in oncology:

  1. Cancer Treatment: Primarily investigated for use in combination with chemoradiotherapy for patients with locally advanced squamous cell carcinoma of the head and neck.
  2. Clinical Trials: Currently undergoing Phase III clinical trials to further evaluate its efficacy and safety compared to placebo treatments .
  3. Potential Expansion: There is potential for exploring its use in other cancers where IAP overexpression contributes to treatment resistance.

The ongoing research into Xevinapant underscores its promise as a novel therapeutic agent that could significantly improve outcomes for patients facing difficult-to-treat cancers .

Properties

CAS Number

1071992-57-8

Product Name

Xevinapant Hydrochloride

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride

Molecular Formula

C32H44ClN5O4

Molecular Weight

598.2 g/mol

InChI

InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1

InChI Key

DBXTZCYPHKJCHF-ZZPLZQMBSA-N

SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Solubility

Soluble in DMSO

Synonyms

AT-406; AT 406; AT406; D 1143; Debio 1143; N65WC8PXDD; SM 406.

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.